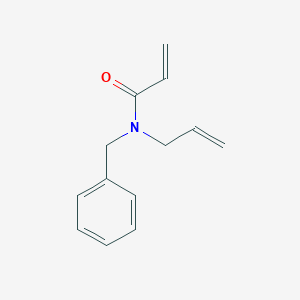
N-Allyl-N-benzylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-benzylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of both allyl and benzyl groups attached to the nitrogen atom of the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allyl-N-benzylacrylamide can be synthesized through a multi-step process. One common method involves the reaction of acrylonitrile with benzyl alcohol in the presence of concentrated sulfuric acid. The reaction mixture is maintained at a low temperature (0-5°C) during the addition of sulfuric acid and benzyl alcohol. After the reaction, the mixture is allowed to warm to room temperature and stirred for two days. The product is then isolated through extraction and purification steps .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-N-benzylacrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the allylic and benzylic positions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: It can undergo cyclization reactions, especially in the presence of palladium catalysts, leading to the formation of polycyclic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cyclization reactions to form complex polycyclic structures.
Bases and Additives: Potassium carbonate (K2CO3) and tetrabutylammonium bromide (TBAB) are commonly used in reactions involving this compound.
Major Products:
Polycyclic Compounds: Formed through palladium-catalyzed cascade reactions.
Substituted Acrylamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-Allyl-N-benzylacrylamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and indole derivatives.
Mechanism of Action
The mechanism of action of N-Allyl-N-benzylacrylamide in chemical reactions involves the activation of the acrylamide moiety, which can undergo nucleophilic attack or participate in cyclization reactions. The presence of allyl and benzyl groups enhances the reactivity of the compound, allowing it to form complex structures under appropriate conditions .
Comparison with Similar Compounds
N-Allyl-N-methylacrylamide: Similar in structure but with a methyl group instead of a benzyl group.
N-Benzylacrylamide: Lacks the allyl group, making it less reactive in certain cyclization reactions.
Uniqueness: N-Allyl-N-benzylacrylamide is unique due to the presence of both allyl and benzyl groups, which confer enhanced reactivity and versatility in chemical transformations. This makes it a valuable compound in the synthesis of complex organic molecules and polymers .
Properties
CAS No. |
127368-26-7 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C13H15NO/c1-3-10-14(13(15)4-2)11-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
InChI Key |
DBMWTYLWBQPCSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


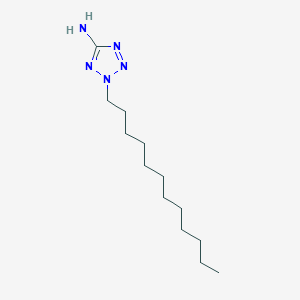
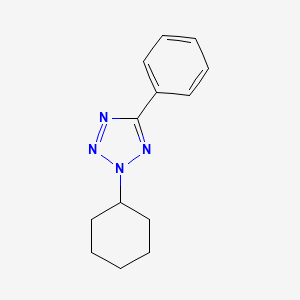
![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
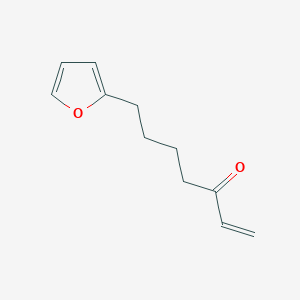
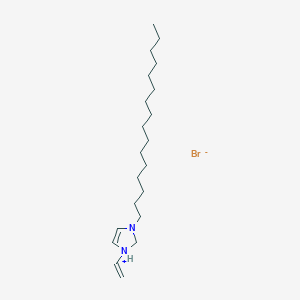
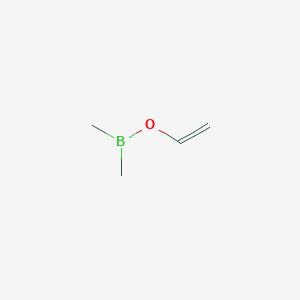
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
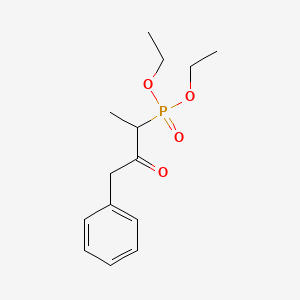
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
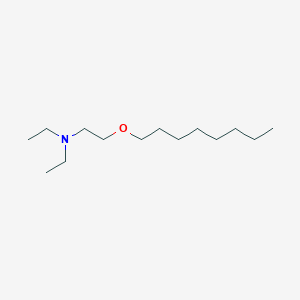
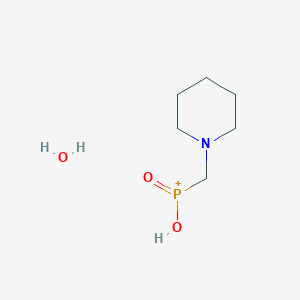

![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
